molecular formula C9H7Br2FO2 B14351737 Phenyl 2,3-dibromo-2-fluoropropanoate CAS No. 96625-72-8

Phenyl 2,3-dibromo-2-fluoropropanoate

Cat. No.: B14351737
CAS No.: 96625-72-8
M. Wt: 325.96 g/mol
InChI Key: XJTFDUZKDOBDOD-UHFFFAOYSA-N
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Description

Phenyl 2,3-dibromo-2-fluoropropanoate is an organic compound characterized by the presence of a phenyl group attached to a 2,3-dibromo-2-fluoropropanoate moiety. This compound is of interest due to its unique chemical structure, which includes both bromine and fluorine atoms, making it a valuable subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2,3-dibromo-2-fluoropropanoate typically involves the bromination and fluorination of appropriate precursor compounds. One common method is the addition of bromine to a precursor such as cinnamic acid, followed by fluorination. The reaction conditions often include the use of solvents like dichloromethane and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,3-dibromo-2-fluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like hydroxide ions, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenyl 2-fluoro-2-hydroxypropanoate, while oxidation can produce phenyl 2,3-dibromo-2-fluoropropanoic acid.

Scientific Research Applications

Phenyl 2,3-dibromo-2-fluoropropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl 2,3-dibromo-2-fluoropropanoate involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These atoms can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved often include the formation of intermediates that further react to yield the final products .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 2,3-dibromo-2-chloropropanoate
  • Phenyl 2,3-dibromo-2-iodopropanoate
  • Phenyl 2,3-dibromo-2-methylpropanoate

Uniqueness

Phenyl 2,3-dibromo-2-fluoropropanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. The fluorine atom, in particular, enhances the compound’s stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

96625-72-8

Molecular Formula

C9H7Br2FO2

Molecular Weight

325.96 g/mol

IUPAC Name

phenyl 2,3-dibromo-2-fluoropropanoate

InChI

InChI=1S/C9H7Br2FO2/c10-6-9(11,12)8(13)14-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

XJTFDUZKDOBDOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C(CBr)(F)Br

Origin of Product

United States

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